molecular formula C21H30O4 B12321634 Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)

Cat. No.: B12321634
M. Wt: 346.5 g/mol
InChI Key: ROQJNRDLUNFGNK-UHFFFAOYSA-N
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Description

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) is a steroidal compound with a complex structure. It is a derivative of androstane, featuring hydroxyl and acetyloxy functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) typically involves multiple steps starting from simpler steroidal precursors. One common approach is the hydroxylation of androst-5-en-17-one at the 7-position, followed by acetylation at the 3-position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    Androstenediol: An endogenous weak androgen and estrogen steroid hormone.

    Androstenedione: A precursor to testosterone and estrone.

    Androstanediol: A metabolite of dihydrotestosterone with estrogenic activity.

Properties

IUPAC Name

(7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJNRDLUNFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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